N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Medicinal Chemistry SAR Lipophilicity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride (CAS 1856054-99-3 free base) is a synthetic organic compound belonging to the class of secondary amines, featuring a 1,5-dimethylpyrazole ring linked to a benzylamine moiety via a methylene bridge. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
Cat. No. B12233064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17N3.ClH/c1-11-13(10-15-16(11)2)9-14-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H
InChIKeyNMGWGYYERUBQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine Hydrochloride: A Specialized Secondary Amine Building Block


N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride (CAS 1856054-99-3 free base) is a synthetic organic compound belonging to the class of secondary amines, featuring a 1,5-dimethylpyrazole ring linked to a benzylamine moiety via a methylene bridge. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry . Its molecular formula is C13H18ClN3, with a molecular weight of 251.76 g/mol. The compound is distinguished from primary amine analogs by its secondary amine structure, which alters its nucleophilicity and hydrogen-bonding capacity, making it a distinct choice for constructing complex molecular architectures in drug discovery programs .

Procurement Risk: Why Not All Pyrazole-Benzylamine Derivatives Are Interchangeable for N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride


Generic substitution among pyrazole-benzylamine derivatives is not advisable due to the profound impact of subtle structural variations on key properties. The position of methyl groups on the pyrazole ring (1,5- vs. 1,3- or 3,5-substitution) and the nature of the amine (primary, secondary, or tertiary) critically influence the compound's pKa, lipophilicity, and metabolic stability . For instance, the 1,5-dimethyl substitution pattern directs the methylene bridge to the 4-position, creating a distinct spatial orientation compared to 1,3-dimethyl or 1-phenyl analogs, which can lead to significant differences in target binding and selectivity, as demonstrated in related kinase inhibitor programs . Therefore, a specific CAS number represents a unique chemical entity with non-fungible properties.

Quantitative Differentiation of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride from Closest Analogs


Structural and Physicochemical Differentiation from N-Methyl Analog

The target compound differs from its closest commercially available comparator, N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine (CAS 1031843-22-7), primarily through the substitution of an N-methyl group with an N-benzyl group. This change significantly increases lipophilicity, which is a key determinant of membrane permeability and metabolic profile . The predicted partition coefficient (cLogP) for N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine is 2.1, whereas the target compound, with its additional phenyl ring, has a predicted cLogP of 3.4, representing a 1.3 log unit increase and signifying substantially higher lipophilicity .

Medicinal Chemistry SAR Lipophilicity

Amine Class Differentiation: Secondary vs. Tertiary Amine Functionality

The target compound is a secondary amine, unlike a common tertiary amine analog, 1-Benzyl-N,N-Dimethyl-1H-Pyrazol-4-Amine (CAS 28466-10-6). The secondary amine provides one hydrogen bond donor, whereas the tertiary amine provides none. This fundamental difference affects intermolecular interactions, with the secondary amine enabling stronger, more directional hydrogen bonds, which are crucial for target recognition in biological systems . The presence of the hydrochloride salt further enhances aqueous solubility and crystallinity, facilitating purification and formulation compared to the free base or other salt forms .

Chemical Synthesis Reactivity Hydrogen Bonding

Regioisomeric Pyrazole Differentiation: Impact on Biological Activity

The 1,5-dimethyl substitution pattern on the pyrazole ring of the target compound distinguishes it from 3,5-dimethyl regioisomers. In a study of N-Benzylamino-H-pyrazoles, the 1,5-dimethyl substitution was associated with distinct biological activity profiles compared to other substitution patterns . While specific IC50 data for the target compound is not publicly available, structurally related N-benzylpyrazole derivatives have shown IC50 values in the low micromolar range (e.g., 4.7 µM for antitrypanosomal activity) . The 1,5-dimethyl pattern is expected to confer a unique steric and electronic environment that would differentiate its activity profile from 1,3- or 3,5-dimethyl analogs.

Kinase Inhibition Antiparasitic Activity Regiochemistry

High-Value Application Scenarios for N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride


Scaffold for CNS-Targeted Drug Discovery Programs

Given its elevated predicted cLogP (3.4) compared to N-methyl analogs, the compound is a strong candidate for lead generation in programs targeting the central nervous system (CNS), where higher lipophilicity often correlates with improved blood-brain barrier penetration . Its secondary amine offers a vector for further derivatization to fine-tune pharmacokinetic properties without losing the core scaffold's CNS-desirable characteristics.

Key Intermediate for Kinase Inhibitor Libraries

The 1,5-dimethylpyrazole motif is a known pharmacophore in kinase inhibition. This specific benzylamine derivative can be used as a versatile intermediate for generating focused kinase inhibitor libraries, as its regiospecific substitution pattern is underrepresented in commercial offerings, providing a competitive edge in exploring novel intellectual property space in oncology research .

Probe Molecule for Antiparasitic Drug Discovery

Closely related N-benzylpyrazole analogs have demonstrated antitrypanosomal and antileishmanial activity. This compound serves as a logical next-step probe for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against neglected tropical diseases, particularly by exploring the effect of the benzyl secondary amine on target engagement .

Preferred Building Block for Supramolecular Chemistry

The combination of a strong hydrogen bond donor (secondary amine) and a hydrogen bond-accepting pyrazole ring, coupled with a rigid aromatic benzyl group, makes this compound an excellent building block for designing self-assembling systems or metal-organic frameworks. Its hydrochloride salt form ensures ease of handling and high purity for reproducible supramolecular synthesis .

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